molecular formula C19H21NO2S B11574846 3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine

Cat. No.: B11574846
M. Wt: 327.4 g/mol
InChI Key: MZNUAYVWLQJNOQ-UHFFFAOYSA-N
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Description

[3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL][(THIOPHEN-2-YL)METHYL]AMINE: is a complex organic compound that features a combination of furan, methoxyphenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL][(THIOPHEN-2-YL)METHYL]AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL][(THIOPHEN-2-YL)METHYL]AMINE: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL][(THIOPHEN-2-YL)METHYL]AMINE: has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL][(THIOPHEN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL][(THIOPHEN-2-YL)METHYL]AMINE: can be compared with other similar compounds, such as:

The uniqueness of [3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL][(THIOPHEN-2-YL)METHYL]AMINE lies in its combination of furan, methoxyphenyl, and thiophene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(furan-2-yl)-3-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C19H21NO2S/c1-21-18-8-3-2-7-16(18)17(19-9-4-12-22-19)10-11-20-14-15-6-5-13-23-15/h2-9,12-13,17,20H,10-11,14H2,1H3

InChI Key

MZNUAYVWLQJNOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CCNCC2=CC=CS2)C3=CC=CO3

Origin of Product

United States

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